5-bromo-2-tert-butyl-1H-imidazole
Description
The Significance of Imidazole (B134444) Scaffolds in Contemporary Chemical Science
The imidazole ring is a fundamental component of many biologically important molecules, including the amino acid histidine, histamine, and purines in DNA. nih.govnih.gov This prevalence in nature has made the imidazole scaffold a popular starting point for the development of new therapeutic agents. eurekaselect.com Imidazole derivatives have been found to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.goveurekaselect.com The versatility of the imidazole ring allows it to interact with various enzymes and receptors within the body, making it a valuable tool in drug discovery. nih.govbenthamdirect.com The ability to modify the imidazole structure at multiple positions enables chemists to create a diverse library of compounds with a range of therapeutic applications. researchgate.net
Structural and Electronic Characteristics of 5-bromo-2-tert-butyl-1H-imidazole within the Imidazole Class
The structure of this compound features two key substituents on the imidazole ring: a bromine atom at the 5-position and a tert-butyl group at the 2-position. These substituents significantly influence the molecule's electronic properties.
The bromine atom is an electronegative element and thus exerts a -I (negative inductive) effect, withdrawing electron density from the imidazole ring through the sigma bonds. libretexts.org This effect generally deactivates the ring towards electrophilic substitution. libretexts.org However, bromine also possesses lone pairs of electrons that can participate in resonance (+M or mesomeric effect), donating electron density back to the ring. In halogens, the inductive effect typically outweighs the resonance effect. libretexts.org
Table 1: Physicochemical Properties of Related Imidazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | 161.00 | 40-44 |
| 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole | C11H13BrN2 | 253.14 | Not available |
| tert-Butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate | Not available | 313.15 | Not available |
Historical Development and Research Trajectories of Substituted Imidazoles
The history of imidazole chemistry dates back to the 19th century. numberanalytics.com The first synthesis of imidazole itself was reported in 1858 by Heinrich Debus. ijsrtjournal.com Since then, the field of substituted imidazoles has grown immensely, with researchers developing numerous synthetic methods to access a wide variety of derivatives. researchgate.net
Early research focused on understanding the fundamental reactivity and properties of the imidazole ring. Over time, the discovery of imidazole-containing natural products with significant biological activity spurred interest in the synthesis of novel derivatives for medicinal purposes. mdpi.comlifechemicals.com The development of new synthetic methodologies has been a key driver in this field, enabling the creation of increasingly complex and functionally diverse imidazole-based molecules. researchgate.net Current research continues to explore the therapeutic potential of substituted imidazoles, with a focus on developing new drugs with improved efficacy and selectivity. nih.goveurekaselect.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-tert-butyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAHFTSCWFTUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 Tert Butyl 1h Imidazole
Direct Synthesis Strategies for the Imidazole (B134444) Core with Targeted Substitution
Direct synthesis strategies aim to construct the 5-bromo-2-tert-butyl-1H-imidazole molecule by forming the imidazole ring with the required substituents already in place or by introducing them in a highly controlled manner during the synthesis.
Cyclocondensation and Ring-Forming Reactions for 1H-Imidazole Synthesis
The formation of the 1H-imidazole core is a fundamental step in the synthesis of its derivatives. Cyclocondensation reactions are a common method for this purpose. These reactions typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) or a primary amine. This approach, known as the Debus-Radziszewski-Japp reaction, allows for the assembly of the imidazole ring from acyclic precursors. researchgate.net Variations of this reaction can be used to introduce substituents at various positions of the imidazole ring. researchgate.net
For the synthesis of 2,4,5-trisubstituted imidazoles, a three-component reaction (3-MCR) of a 1,2-diketone, an aldehyde, and ammonium (B1175870) salts can be employed. rsc.org To achieve 1,2,4,5-tetrasubstituted imidazoles, a four-component reaction (4-MCR) involving a 1,2-diketone, an aldehyde, an amine, and ammonium acetate (B1210297) is often utilized. rsc.org The choice of catalyst in these multicomponent reactions is crucial for controlling the selectivity and yield of the desired substituted imidazole. rsc.org
Regioselective Introduction of the tert-Butyl Group at C-2
Introducing a bulky substituent like a tert-butyl group at the C-2 position of the imidazole ring requires specific synthetic strategies. The C-2 position of imidazole is known to have the most acidic C-H bond due to the inductive effect of the two adjacent nitrogen atoms. nih.gov This acidity can be exploited for regioselective functionalization.
One approach involves the deprotonation of the C-2 position using a strong base, followed by reaction with an electrophile. For instance, in the presence of a strong base like sodium tert-butoxide, the C-2 position can be deprotonated, facilitating the introduction of various groups. nih.gov Another method involves the reaction of an imidazolium (B1220033) ylide with an electrophile, which can lead to the formation of 2-substituted imidazoles. documentsdelivered.com Furthermore, the alkylation of N-heterocyclic carbenes, generated from C-2 unsubstituted imidazolium ionic liquids, provides a convenient route for preparing C-2 substituted imidazoles. mdpi.com
Directed Halogenation Approaches for C-5 Bromination
The regioselective bromination of the imidazole ring at the C-5 position is a critical step in the synthesis of the target molecule. The reactivity of the different positions on the imidazole ring towards electrophilic substitution generally follows the order C-5 > C-4 > C-2. nih.gov This inherent reactivity can be exploited for selective bromination.
Directed halogenation can be achieved using various brominating agents under controlled conditions. For instance, N-Bromosuccinimide (NBS) is a common reagent used for the bromination of imidazole derivatives. chemicalbook.com Copper-catalyzed C-H bromination has also emerged as an effective method for the selective halogenation of heterocyclic compounds. nih.gov In some cases, a protecting group on one of the nitrogen atoms can influence the regioselectivity of the bromination.
Functional Group Interconversion and Post-Synthetic Modification
An alternative synthetic route involves the modification of a pre-formed imidazole derivative. This approach starts with a readily available imidazole compound and introduces the desired bromo and tert-butyl substituents in subsequent steps.
Bromination of Pre-formed 2-tert-butyl-1H-imidazole
This strategy involves the synthesis of 2-tert-butyl-1H-imidazole as an intermediate, followed by its selective bromination at the C-5 position. The synthesis of 2-tert-butyl-1H-imidazole can be achieved through various methods, including the reaction of pivalamidine hydrochloride with a suitable three-carbon synthon.
Once 2-tert-butyl-1H-imidazole is obtained, it can be brominated using a suitable brominating agent. The presence of the bulky tert-butyl group at the C-2 position can influence the regioselectivity of the bromination, favoring substitution at the less sterically hindered C-5 position.
A documented method for a similar compound, tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, involves the use of N-Bromosuccinimide (NBS) in dichloromethane (B109758) at 0°C. chemicalbook.com This suggests that NBS could be a suitable reagent for the bromination of 2-tert-butyl-1H-imidazole.
Palladium-Catalyzed Cross-Coupling Reactions for Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and can be utilized for the derivatization of halogenated imidazoles. researchgate.netrsc.org While not a direct synthesis of this compound, these reactions are crucial for its further functionalization, which is an important aspect of its chemistry.
Starting from this compound, the bromine atom at the C-5 position can be replaced with various other functional groups through reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions. researchgate.netresearchgate.netacs.org These reactions typically employ a palladium catalyst, a ligand, and a base to facilitate the coupling of the bromo-imidazole with a suitable coupling partner, such as a boronic acid, an alkene, or an amine. researchgate.netresearchgate.netacs.org The development of efficient palladium catalysts and ligands has significantly expanded the scope of these transformations, even for challenging substrates like unprotected five-membered heterocyclic bromides. acs.org
Protection-Deprotection Strategies for N-H Imidazoles
The acidic proton on the imidazole nitrogen often requires protection to prevent unwanted side reactions during synthetic transformations, such as metal-catalyzed cross-coupling or lithiation. The choice of a suitable protecting group is crucial and depends on its stability under the reaction conditions and the ease of its subsequent removal.
A commonly used protecting group for the imidazole nitrogen is the tert-butoxycarbonyl (Boc) group. It is generally stable to many reaction conditions but can be selectively removed. A novel method for the deprotection of N-Boc protected imidazoles involves the use of sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature, which can achieve deprotection in good to excellent yields (75-98%). arkat-usa.org This method is particularly useful as it leaves other sensitive groups, such as those on primary amines, pyrroles, and indoles, intact. arkat-usa.org
Another effective protecting group for directing lithiation to the C5 position is the tert-butyldimethylsilyl (TBDMS) group at the C2 position. This group allows for quantitative 5-lithiation of N-substituted imidazoles and is stable to butyl-lithium at temperatures up to -10°C. The TBDMS group can be readily removed using various reagents, making it a versatile option for the synthesis of 5-substituted imidazoles. rsc.org
The 1-(1-ethoxyethyl) group has also been reported as an effective protecting group for the imidazole nitrogen, offering another alternative for synthetic chemists. acs.org The selection of the appropriate protecting group is a critical step in the multi-step synthesis of complex imidazole derivatives.
Table 1: Comparison of N-H Protecting Groups for Imidazole Synthesis
| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Advantages |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | NaBH₄ in EtOH; TFA; HCl | Stable to many reagents, selective removal possible. arkat-usa.org |
| tert-Butyldimethylsilyl | TBDMS | TBAF; HF | Directs C5-lithiation, stable to organolithiums at low temp. rsc.org |
| 1-(1-Ethoxyethyl) | EE | Mild acid | Easily introduced and removed. acs.org |
Modern Synthetic Techniques and Catalysis in Imidazole Chemistry
Recent advancements in synthetic organic chemistry have provided powerful tools for the construction and functionalization of the imidazole ring, with a focus on efficiency, selectivity, and sustainability.
Metal-catalyzed reactions, particularly those involving palladium and copper, are instrumental in the synthesis of substituted imidazoles. rsc.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and direct C-H arylation, are highly effective for introducing aryl groups onto the imidazole core. rsc.orgnih.gov
Direct C-5 arylation of imidazoles with aryl halides is a powerful method for creating C-C bonds. nih.govresearchgate.netacs.org Palladium complexes, sometimes in conjunction with N-heterocyclic carbene (NHC) ligands, can catalyze the reaction between imidazoles and even less reactive aryl chlorides, often promoted by microwave irradiation. acs.org The regioselectivity of these reactions is a key consideration, with C-5 arylation being a common outcome. nih.govresearchgate.netresearchgate.net
Copper-catalyzed reactions also play a significant role in imidazole synthesis. nih.govorganic-chemistry.org For instance, a copper-mediated oxidative C-H functionalization has been developed for the synthesis of highly substituted imidazoles from readily available starting materials under mild conditions. nih.gov These methods often offer advantages in terms of cost and environmental impact compared to palladium-based systems. nih.gov
Table 2: Overview of Metal-Catalyzed Reactions for Imidazole Functionalization
| Metal Catalyst | Reaction Type | Position Functionalized | Key Features |
|---|---|---|---|
| Palladium (Pd) | Direct C-H Arylation | C5 | High regioselectivity, compatible with various functional groups. nih.govresearchgate.net |
| Palladium (Pd) | Suzuki-Miyaura Coupling | C2, C4, or C5 | Versatile for introducing aryl and heteroaryl groups. |
| Copper (Cu) | Oxidative C-H Functionalization | Various | Cost-effective, environmentally benign catalyst. nih.gov |
| Copper (Cu) | N-Arylation | N1 | Forms N-arylimidazoles from aryl iodides. nih.gov |
In the quest for more sustainable and efficient synthetic processes, mechanochemistry and flow chemistry have emerged as powerful alternatives to traditional batch methods. mdpi.comdurham.ac.uk
Mechanochemistry, which involves chemical reactions induced by mechanical force, can accelerate reactions and reduce or eliminate the need for solvents. youtube.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including imidazoles, often leading to higher yields and shorter reaction times. nih.govresearchgate.net The use of ball milling is a common mechanochemical approach. researchgate.net
Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages such as enhanced heat and mass transfer, improved safety, and ease of scalability. springerprofessional.deuc.pt This technology has been applied to the synthesis of a wide range of heterocycles, including imidazoles and their derivatives. durham.ac.ukspringerprofessional.deuc.ptmdpi.com Continuous flow processes can be particularly beneficial for reactions that are highly exothermic or require precise control over reaction parameters. springerprofessional.de
The principles of green chemistry are increasingly being integrated into the synthesis of imidazole derivatives to minimize environmental impact. tandfonline.comresearchgate.netwjbphs.com This includes the use of environmentally benign solvents (such as water or ionic liquids), recyclable catalysts, and energy-efficient reaction conditions. tandfonline.comresearchgate.netwjbphs.com
Microwave-assisted synthesis has become a popular green tool in imidazole synthesis, often leading to dramatic reductions in reaction times and improved yields. researchgate.net Similarly, ultrasound-assisted synthesis has shown potential for creating more efficient and eco-friendly pathways to imidazole-based compounds. nih.gov
The development of catalyst systems that can be easily recovered and reused is another key aspect of sustainable synthesis. For example, magnetic nanoparticles have been used as supports for catalysts in imidazole synthesis, allowing for simple separation and recycling. rsc.org The overarching goal is to develop synthetic routes that are not only efficient and high-yielding but also safe and environmentally responsible. tandfonline.comresearchgate.net
Chemical Reactivity and Mechanistic Pathways of 5 Bromo 2 Tert Butyl 1h Imidazole
Reactivity of the Imidazole (B134444) Ring System
The imidazole ring is an aromatic heterocycle with two nitrogen atoms, which influence its reactivity. The presence of the electron-donating tert-butyl group and the electron-withdrawing bromine atom further modulates the electron density and reactivity of the ring.
Electrophilic Aromatic Substitution: Regioselectivity and Directing Effects of Bromine and tert-Butyl Groups
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com In this reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The regioselectivity of EAS on a substituted benzene (B151609) ring is governed by the nature of the existing substituents. msu.edu
For 5-bromo-2-tert-butyl-1H-imidazole, the tert-butyl group at the 2-position is an alkyl group and therefore an ortho, para-director. ucla.edu It is considered an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. Conversely, the bromine atom at the 5-position is a deactivating group, making the ring less reactive towards electrophiles. youtube.com However, like other halogens, it is also an ortho, para-director. youtube.com
The combined influence of these two groups directs incoming electrophiles. The bulky nature of the tert-butyl group can sterically hinder attack at the adjacent positions. Therefore, electrophilic attack is most likely to occur at the C4 position of the imidazole ring.
Nucleophilic Aromatic Substitution on the Brominated Position
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In this compound, the bromine atom can act as a leaving group.
The imidazole ring itself can influence the feasibility of SNAr reactions. While detailed studies specifically on this compound are limited, related systems like 5-bromo-1,2,3-triazines undergo nucleophilic aromatic substitution with phenols. acs.orgresearchgate.netnih.gov The success of these reactions often depends on the reaction conditions and the nature of the nucleophile. acs.orgresearchgate.netnih.gov For instance, in some cases, the reaction proceeds via a concerted mechanism rather than the classic two-step addition-elimination pathway. researchgate.netnih.gov
Carbon-Carbon and Carbon-Heteroatom Bond Formation via Cross-Coupling Reactions
The bromine atom in this compound makes it a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. mdpi.com This reaction is widely used in the synthesis of biaryls and other conjugated systems. mdpi.com
This compound can be expected to participate in Suzuki-Miyaura coupling reactions. For instance, similar brominated heterocyclic compounds, such as 5-bromoindazoles and 3-bromo-2,1-borazaronaphthalenes, have been successfully coupled with various boronic acids and their derivatives. nih.govnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. nih.gov For example, Pd(dppf)Cl₂ has been identified as an effective catalyst for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Bromoheterocycles
| Bromoheterocycle | Coupling Partner | Catalyst | Base | Solvent | Product Yield | Reference |
|---|---|---|---|---|---|---|
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High | nih.gov |
| 3-bromo-2,1-borazaronaphthalene | Potassium alkenyltrifluoroborates | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | Good | nih.gov |
Sonogashira, Heck, and Stille Coupling Applications
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts. nih.govorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org this compound is a suitable substrate for Sonogashira coupling. Studies on similar bromoindoles have demonstrated successful coupling with various alkynes. researchgate.net The reaction conditions can be optimized to achieve high yields, and in some cases, can be performed under copper-free conditions. nih.gov
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.org Brominated benzimidazoles have been utilized in Heck reactions, indicating the potential for this compound to undergo similar transformations. nih.gov The choice of catalyst and reaction conditions plays a significant role in the efficiency of the Heck reaction. organic-chemistry.org
Applications of 5 Bromo 2 Tert Butyl 1h Imidazole in Synthetic Organic Chemistry
A Versatile Synthetic Building Block
The strategic placement of a bromine atom at the 5-position and a bulky tert-butyl group at the 2-position of the 1H-imidazole ring makes 5-bromo-2-tert-butyl-1H-imidazole a highly valuable and versatile building block in organic synthesis. The bromine atom serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks. The tert-butyl group, on the other hand, exerts significant steric influence, which can direct the regioselectivity of reactions and stabilize reactive intermediates.
Precursor for Advanced Heterocyclic Compounds
The presence of the bromo-substituent in this compound makes it an ideal precursor for the synthesis of a wide range of advanced heterocyclic compounds, many of which are of interest in medicinal chemistry. The bromine atom can be readily displaced or participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, facilitating the fusion of the imidazole (B134444) ring with other heterocyclic systems or the introduction of diverse functional groups.
For instance, intramolecular Heck reactions of appropriately substituted derivatives of bromo-imidazoles can lead to the formation of fused imidazo-pyridine and imidazo-azepine ring systems. Furthermore, palladium-catalyzed amination of bromoimidazoles provides a route to aminoimidazole derivatives, which are key components in a number of biologically active molecules. The ability to participate in such a wide array of coupling reactions underscores the importance of this compound as a foundational element in the synthesis of complex, polycyclic heterocyclic architectures.
Scaffold for Multi-Component Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. While direct evidence for the use of this compound as a primary scaffold in well-known MCRs like the Ugi or Passerini reactions is not extensively documented in the reviewed literature, its structural features suggest significant potential in this area.
The imidazole core can act as a versatile scaffold upon which complexity can be built. For example, derivatives of this compound, where the bromine is replaced with a reactive functional group, could potentially participate in MCRs to generate libraries of structurally diverse compounds. The imidazole ring itself is a common feature in the products of certain MCRs, such as the Groebke–Blackburn–Bienaymé reaction, which yields fused imidazoles. The development of novel MCRs that incorporate this compound or its derivatives could open up new avenues for the efficient synthesis of complex heterocyclic compounds with potential biological activities.
Role in the Construction of Functional Organic Molecules
The reactivity of the carbon-bromine bond in this compound makes it a key intermediate in the synthesis of a variety of functional organic molecules. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and bromo-substituted heterocycles are common substrates for these transformations.
The Suzuki coupling, for instance, allows for the formation of a carbon-carbon bond between the imidazole ring and a wide range of aryl or vinyl boronic acids or esters. Similarly, the Sonogashira coupling enables the introduction of alkyne moieties, while the Heck reaction facilitates the addition of vinyl groups. The Buchwald-Hartwig amination provides a direct route to N-arylated or N-alkylated imidazoles. These reactions, summarized in the table below, demonstrate the broad utility of this compound in constructing molecules with tailored electronic and steric properties for applications in materials science and medicinal chemistry.
| Palladium-Catalyzed Cross-Coupling Reactions | Bond Formed | Reactant |
| Suzuki Coupling | C-C (Aryl/Vinyl) | Boronic Acid/Ester |
| Sonogashira Coupling | C-C (Alkynyl) | Terminal Alkyne |
| Heck Reaction | C-C (Vinyl) | Alkene |
| Buchwald-Hartwig Amination | C-N | Amine |
Development of New Synthetic Methodologies Utilizing the Compound's Reactivity
The unique electronic and steric properties of this compound can be harnessed to develop novel synthetic methodologies. The presence of the imidazole ring, with its two nitrogen atoms, allows for its derivatives to act as N-heterocyclic carbene (NHC) precursors. NHCs are a class of powerful ligands for transition metal catalysts, and their steric and electronic properties can be fine-tuned by the substituents on the imidazole ring.
Metal complexes of NHC ligands derived from 2-tert-butyl-1H-imidazole can exhibit unique catalytic activities in a variety of organic transformations. The bulky tert-butyl group can create a specific steric environment around the metal center, influencing the selectivity of the catalyzed reaction. Research in this area focuses on exploring the catalytic potential of such complexes in reactions like olefin metathesis, cross-coupling reactions, and C-H activation. The development of new catalysts based on the this compound scaffold could lead to more efficient and selective synthetic methods for the preparation of valuable organic molecules.
Stereochemical Control in Synthesis with Derivatives
The introduction of chirality into molecules is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active compounds. While this compound itself is achiral, it can be derivatized to create chiral ligands for asymmetric catalysis.
By introducing a chiral substituent, either at one of the nitrogen atoms or by modifying the tert-butyl group, it is possible to create a chiral environment around a metal center when the imidazole derivative acts as a ligand. Such chiral metal complexes can then be used to catalyze a wide range of enantioselective reactions, including hydrogenations, cycloadditions, and cross-coupling reactions. The steric bulk of the tert-butyl group can play a crucial role in enhancing the stereoselectivity of these transformations by creating a well-defined chiral pocket around the active site of the catalyst. The development of new chiral ligands based on the this compound framework is an active area of research with the potential to provide new tools for the stereocontrolled synthesis of complex chiral molecules.
Coordination Chemistry and Catalytic Applications of 5 Bromo 2 Tert Butyl 1h Imidazole Derivatives
Ligand Design and Synthesis from 5-bromo-2-tert-butyl-1H-imidazole
The presence of the bulky tert-butyl group at the 2-position and the bromine atom at the 5-position of the imidazole (B134444) ring allows for the strategic design of ligands with specific steric and electronic properties. These features are instrumental in the synthesis of specialized ligand architectures, including N-Heterocyclic Carbene (NHC) precursors and multidentate systems.
N-Heterocyclic carbenes (NHCs) have become a cornerstone of modern catalysis, often serving as ancillary ligands that can stabilize transition metal centers. pageplace.de The synthesis of NHC precursors, typically imidazolium (B1220033) salts, is a critical step in accessing these powerful catalysts. nih.govresearchgate.net The general approach involves the N-alkylation or N-arylation of an imidazole derivative, followed by treatment with a suitable reagent to form the imidazolium salt. These salts can then be deprotonated in situ to generate the free carbene, which coordinates to a metal center. nih.gov
While specific synthetic routes starting directly from this compound to form NHC precursors are not extensively detailed in the provided search results, the general methodologies for creating imidazolium salts are well-established. nih.govresearchgate.net For instance, the reaction of an N-substituted imidazole with an alkyl halide is a common method to produce the corresponding imidazolium halide. Alternative methods for generating free NHCs without the need for a strong base include the use of NHC-CO2 adducts or the cleavage of 2-chloroazolium salts. nih.govtcichemicals.com
The steric bulk of the tert-butyl group in this compound is expected to influence the properties of the resulting NHC ligand significantly. This bulk can create a sterically hindered environment around the metal center, which can be advantageous in promoting certain catalytic reactions by preventing catalyst deactivation pathways such as dimerization.
The imidazole framework of this compound provides a versatile platform for the construction of multidentate ligands. By introducing additional coordinating groups onto the imidazole ring or its substituents, ligands capable of forming stable pincer-type or other polydentate complexes can be synthesized. nih.gov
For example, a study describes the design of a benzimidazole-based pincer ligand where the core structure was derived from 2-bromo-5-tert-butyl-isophthalic acid. nih.gov Although this example uses a benzimidazole (B57391), the principle can be extended to imidazole derivatives. The synthesis involved the reaction of the isophthalic acid derivative with 1,2-phenylenediamine to form a bis(benzimidazole) system. nih.gov Such strategies allow for the creation of ligands with multiple donor atoms, which can chelate to a metal center, thereby enhancing the stability of the resulting complex. The electronic properties of these ligands can be fine-tuned by the choice of substituents on the imidazole or benzimidazole rings. nih.gov
Material Science Applications of Coordination Polymers
Coordination polymers, including metal-organic frameworks (MOFs), are a class of materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as porosity, luminescence, and magnetism, are highly dependent on the nature of the metal and the organic linker. Imidazole-based ligands are frequently used in the construction of coordination polymers due to their versatile coordination modes. The this compound ligand is a promising candidate for creating novel coordination polymers with interesting material properties. The tert-butyl group can influence the framework's topology and porosity, while the bromo substituent offers a site for post-synthetic modification or can participate in halogen bonding interactions.
Coordination polymers based on bis-imidazole ligands and various metal ions have been shown to exhibit diverse structural topologies and interesting properties. For example, cobalt(II) coordination polymers constructed with 5-tert-butyl isophthalic acid and isomeric bis(imidazole) ligands have been synthesized and their magnetic properties investigated. researchgate.netdaneshyari.com Some of these materials exhibit weak ferromagnetic behavior. researchgate.net The incorporation of bulky groups can lead to the formation of interpenetrated frameworks or structures with large pores, which are desirable for gas storage and separation applications. researchgate.net
The luminescent properties of coordination polymers are also of significant interest for applications in sensing and optoelectronics. The emission characteristics of these materials can be tuned by the choice of the metal ion and the organic ligand. Coordination polymers containing cadmium(II) and zinc(II) with bis-imidazole ligands have been shown to exhibit photoluminescence. researchgate.net The introduction of a heavy atom like bromine in the this compound ligand could potentially enhance the phosphorescence of the resulting coordination polymers.
The following table provides examples of coordination polymers constructed from imidazole-based ligands and their notable material properties, suggesting the potential applications for materials synthesized with this compound.
| Ligand System | Metal Ion | Structural Feature | Material Property | Reference |
|---|---|---|---|---|
| 5-tert-butyl isophthalate (B1238265) and bis(imidazole) | Co(II) | 2D and 3D frameworks | Magnetic properties (weak ferromagnetism) | researchgate.netdaneshyari.com |
| 5-(2-carboxybenzyloxy) isophthalic acid and bis(imidazole) | Cd(II), Zn(II), Co(II) | Diverse structural topologies | Potential for luminescent and magnetic applications | researchgate.net |
| m-terphenyl diisophthalate with P(V) substituents | Cu(II) | Metal-Organic Frameworks (MOFs) | Gas adsorption (CO₂, CH₄) | rsc.org |
Advanced Characterization Techniques for 5 Bromo 2 Tert Butyl 1h Imidazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of 5-bromo-2-tert-butyl-1H-imidazole in solution. Due to the potential for tautomerism in asymmetrically substituted imidazoles, NMR studies can be complex, sometimes showing averaged signals or distinct signals for different tautomeric forms depending on the rate of exchange and the solvent used. nih.govresearchgate.net
¹H NMR: The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule. The tert-butyl group should appear as a sharp singlet, integrating to nine protons, typically in the upfield region (around 1.3-1.4 ppm). The imidazole (B134444) ring contains a single proton at the C4 position, which is expected to appear as a singlet in the aromatic region (around 7.0-7.5 ppm). The N-H proton of the imidazole ring will present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. For this compound, five distinct carbon signals are anticipated. The tert-butyl group will show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. docbrown.info The imidazole ring will exhibit three signals for C2, C4, and C5. The C2 carbon, attached to the tert-butyl group, would appear significantly downfield. The C5 carbon, being directly bonded to the bromine atom, will have its chemical shift influenced by the halogen's electron-withdrawing and anisotropic effects. The C4 carbon will resonate at a chemical shift typical for an sp²-hybridized carbon in a heterocyclic ring. In some instances, particularly with substituted imidazoles, the signals from the imidazole ring may be difficult to detect in solution due to fast tautomerization. nih.gov
Predicted NMR Data for this compound
| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | C(CH₃)₃ | ~1.3 | Singlet |
| ¹H | C4-H | ~7.2 | Singlet |
| ¹H | N-H | Variable (Broad) | Singlet |
| ¹³C | C(CH₃)₃ | ~31 | - |
| ¹³C | C(CH₃)₃ | ~34 | - |
| ¹³C | C2 | ~158 | - |
| ¹³C | C4 | ~122 | - |
To unequivocally assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would be used to identify any proton-proton couplings. For this specific molecule, significant correlations are not expected due to the isolated nature of the C4-H proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at ~7.2 ppm to the C4 carbon signal at ~122 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons. Key correlations would be expected between the tert-butyl protons and the C2 carbon of the imidazole ring, as well as the quaternary carbon of the tert-butyl group. This would confirm the position of the tert-butyl substituent at C2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which can be useful in confirming the stereochemistry and conformation of derivatives.
Detailed 2D NMR measurements, such as ¹H-¹³C HETCOR, have been instrumental in suggesting the coexistence of different tautomers in the solid state for other substituted imidazoles. nih.gov
Single-Crystal X-ray Diffraction for Absolute Structure Determination
While the specific crystal structure of this compound is not publicly documented, analysis of related bromo-substituted imidazole derivatives provides insight into the expected findings. nih.govnih.gov For instance, in the crystal structure of a related compound, intermolecular N—H···O and N—H···N hydrogen bonds link molecules to form a two-dimensional layered structure. nih.gov X-ray analysis would confirm the planarity of the imidazole ring and the precise geometry of the tert-butyl group. The C-Br bond length would also be accurately determined.
Example Crystal Data for a Bromo-Substituted Imidazole Derivative nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₅BrN₄O₂ |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 10.7400 (11) |
| b (Å) | 9.6717 (9) |
| c (Å) | 28.215 (3) |
| V (ų) | 2930.8 (5) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), allowing for the calculation of a unique elemental formula.
For C₈H₁₃BrN₂, the presence of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two m/z units (the [M]⁺ and [M+2]⁺ peaks). This pattern is an unambiguous indicator of the presence of a single bromine atom in the molecule. The fragmentation pattern observed in the mass spectrum can also provide structural information, for example, through the loss of a methyl group (CH₃) or the entire tert-butyl group from the parent ion.
Calculated Exact Mass for this compound
| Formula | Ion | Calculated Exact Mass (Da) |
|---|---|---|
| C₈H₁₃⁷⁹BrN₂ | [M+H]⁺ | 217.0395 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would correspond to the N-H stretching vibration of the imidazole ring. C-H stretching vibrations from the tert-butyl group would appear around 2950-2850 cm⁻¹. The aromatic C-H stretch from the imidazole ring is expected near 3100 cm⁻¹. The region from 1400-1600 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the imidazole ring. nih.gov Bending vibrations for the tert-butyl group would also be present in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The imidazole ring vibrations are typically Raman active. acs.orgtandfonline.com The symmetric vibrations of the tert-butyl group are also expected to produce strong Raman signals. The orientation of imidazole derivatives on surfaces can be studied using Surface-Enhanced Raman Scattering (SERS), which can reveal whether the molecule adsorbs via the π-system of the ring or through a nitrogen atom's lone pair. researchgate.net
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3100-3300 (broad) | FT-IR |
| Aromatic C-H Stretch | ~3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850-2950 | FT-IR, Raman |
| C=N / C=C Ring Stretch | 1400-1600 | FT-IR, Raman |
| C-H Bend (tert-butyl) | ~1370, ~1390 | FT-IR |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the primary absorptions are due to π→π* transitions within the conjugated imidazole ring system.
The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region. For comparison, N-Butyl-1H-benzimidazole exhibits absorption maxima around 248 nm and 295 nm. semanticscholar.org The exact position of the absorption maximum (λ_max) for this compound will be influenced by the substituents on the imidazole ring. The bromo and tert-butyl groups can cause a shift in the absorption wavelength (either a bathochromic or hypsochromic shift) compared to the parent imidazole molecule. This technique is particularly useful for quantitative analysis and for studying the formation of complexes with other species.
Expected Electronic Transitions for this compound
| Transition Type | Expected λ_max (nm) |
|---|
Future Prospects and Emerging Research Avenues
Design and Synthesis of Advanced Imidazole-Based Functional Materials
The imidazole (B134444) framework is a cornerstone in the development of functional materials, prized for its electronic properties, stability, and capacity for self-assembly. The compound 5-bromo-2-tert-butyl-1H-imidazole serves as a particularly promising precursor for a new generation of advanced materials, including Covalent Organic Frameworks (COFs) and specialized polymers.
Imidazole-linked COFs are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. researchgate.netchinesechemsoc.org These materials are noted for their high stability, large surface areas, and tunable pore structures, making them ideal for applications in catalysis, gas storage, and environmental remediation. researchgate.netresearchgate.net The synthesis of imidazole-linked COFs can be achieved through methods like the one-pot multicomponent Debus-Radziszewski reaction. researchgate.net For instance, a pyrenoimidazole-based COF has been synthesized and demonstrated as a novel electrode material for high-performance sodium-ion batteries. chinesechemsoc.org
The strategic incorporation of this compound as a building block in COF synthesis is a promising area of research. The bromine atom provides a reactive handle for post-synthetic modification or for directing the assembly process through halogen bonding interactions. The bulky tert-butyl group can influence the porosity and dimensionality of the resulting framework, potentially creating unique pore environments tailored for specific applications. For example, imidazole-based COFs have been investigated for their ability to extract uranium from seawater, a process enhanced by the material's photocatalytic properties. rsc.org By tuning the electronic structure through specific substituents like bromo and tert-butyl groups, the efficiency of such processes could be further optimized. rsc.org
Beyond COFs, this imidazole derivative is a valuable monomer for synthesizing functional polymers. Polymeric ionic liquids (PILs) based on imidazolium (B1220033) salts exhibit interesting properties for applications such as antimicrobial materials. nih.gov The synthesis of such polymers often involves the quaternization of a vinylimidazole monomer followed by radical polymerization. nih.gov The this compound can be envisioned as a precursor to novel monomers for PILs or other specialty polymers where the bromo- and tert-butyl- functionalities would impart specific thermal, mechanical, or chemical resistance properties to the final material.
Novel Reactivity and Mechanistic Discoveries
The reactivity of this compound is dominated by the interplay between the electron-rich imidazole ring, the reactive C-Br bond, and the sterically demanding tert-butyl group. This combination provides fertile ground for exploring novel chemical transformations and uncovering new mechanistic pathways.
The bromine atom at the 5-position is a prime site for cross-coupling reactions, a cornerstone of modern organic synthesis. This allows for the introduction of a wide variety of substituents (aryl, alkyl, etc.) to the imidazole core, creating a library of new derivatives with diverse properties. Nickel-catalyzed photoredox reactions, for example, have emerged as a powerful tool for C-O and C-N bond formation. chemrxiv.org The use of tert-butylamine (B42293) as a cost-effective, bifunctional additive that acts as both a base and a ligand has been shown to be highly effective in these reactions. chemrxiv.orgacs.org Investigating the application of these methods to this compound could lead to efficient and general protocols for its functionalization.
The steric bulk of the tert-butyl group at the 2-position is expected to exert significant influence on the compound's reactivity. It can direct incoming reagents to other positions on the ring and influence the conformation of resulting products. Mechanistic studies on related systems, such as 1-tert-butylimidazole, have explored how such bulky groups affect metalation reactions and subsequent transformations. researchgate.net Understanding these steric effects is crucial for predicting and controlling the outcomes of reactions involving this compound. Furthermore, studies on the reactivity of bromo-nitroimidazoles have shown that the position of the bromine atom influences which group is displaced by nucleophiles, highlighting the subtle electronic effects at play. researchgate.net
The imidazole ring itself can participate in various reactions. For example, it can act as a ligand for metal catalysts, and the N-H proton can be readily substituted. The synthesis of phosphino-imidazoles and their application in Suzuki cross-coupling reactions has demonstrated that the electronic character of the imidazole substituents can predict catalytic performance. researchgate.net This suggests that this compound could be a precursor to novel ligands with unique steric and electronic properties for catalysis.
Green Chemistry and Sustainable Synthesis Innovations
The increasing emphasis on environmental sustainability is driving the development of green synthetic methodologies in chemical manufacturing. The synthesis of imidazole derivatives is an active area of this research, with numerous innovations that can be applied to the production of this compound.
A key focus of green chemistry is the reduction or elimination of hazardous solvents and catalysts. Multicomponent reactions (MCRs), which allow the synthesis of complex products in a single step from three or more reactants, are inherently more atom-economical and efficient. nih.govacgpubs.org The synthesis of substituted imidazoles is often achieved through MCRs. acgpubs.orgrsc.org Researchers have developed solvent-free protocols for synthesizing 2,4,5-trisubstituted imidazoles using efficient and reusable catalysts. acgpubs.org For example, mandelic acid, an economical and non-toxic organo-catalyst, has been used effectively under solvent-free conditions. acgpubs.org Similarly, zeolites like ZSM-11 have been employed as reusable catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, offering high yields and easy catalyst recovery. nih.gov
The use of alternative energy sources is another pillar of green synthesis. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields in the preparation of substituted imidazoles. researchgate.netderpharmachemica.com This technique offers a more energy-efficient alternative to conventional heating. researchgate.net Furthermore, photocatalysis using visible light provides a mild and sustainable approach for promoting chemical reactions. rsc.org Metal-free photoredox catalysis, for instance, has been successfully applied to the synthesis of other nitrogen-containing heterocycles. rsc.org
Applying these green principles to the synthesis of this compound could involve a multicomponent reaction using a recyclable, solid-acid catalyst under solvent-free or microwave conditions. This would minimize waste, reduce energy consumption, and avoid the use of toxic reagents, aligning with the goals of sustainable chemical production. frontiersin.org
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, from molecular design to synthesis planning. researchgate.net These powerful computational tools offer the potential to accelerate the discovery and optimization of novel molecules and materials based on the this compound scaffold.
Generative AI models can explore vast chemical spaces to design new molecules with desired properties from scratch. stokedbio.comyoutube.com These models are not limited to existing chemical libraries and can propose truly novel structures. stokedbio.com For a target application, a generative model like a conditional randomized transformer (CRT) or SyntheMol could be trained to generate derivatives of this compound that are predicted to have high activity. stokedbio.comchemrxiv.org A key advantage of some recent generative models is the integration of synthetic accessibility, ensuring that the designed molecules can be realistically produced in the lab. youtube.comblogspot.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are another key application of ML in chemistry. researchgate.netnih.gov By training on a dataset of known imidazole derivatives and their properties, artificial neural networks (ANNs) can learn to predict the biological activity or physical properties of new, untested compounds. nih.gov For example, ANNs have been successfully used to predict the antibacterial activity of a large series of imidazole derivatives with high correlation to experimental results. nih.gov Such models could be used to screen virtual libraries of this compound derivatives to identify the most promising candidates for synthesis and testing, saving significant time and resources.
Q & A
How can researchers optimize the synthesis of 5-bromo-2-tert-butyl-1H-imidazole to achieve high yield and purity?
Methodological Answer:
Synthesis optimization involves strategic selection of bromination and cyclization conditions. For brominated imidazoles, regioselective bromination (e.g., using NBS or Br₂ in DMF) after imidazole ring formation minimizes side reactions . Introducing the tert-butyl group early via alkylation of a pre-formed imidazole intermediate can enhance steric control, improving purity . Reaction monitoring via TLC or HPLC ensures intermediate stability, while recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) refines the final product .
What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (tert-butyl) and aromatic protons. Bromine’s electronegativity downfield-shifts adjacent protons (e.g., H-4 in imidazole ring) .
- FTIR : Confirm C-Br stretching (~590 cm⁻¹) and imidazole C=N (~1615 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SHELXL for refinement) resolves bond lengths/angles, while ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding .
How does the bromine substituent influence the chemical reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The bromine atom at position 5 acts as a leaving group in SNAr reactions. Steric hindrance from the tert-butyl group at position 2 directs nucleophilic attack to position 5. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF/H₂O (80°C, 12h) . Kinetic studies (monitored via GC-MS) reveal rate dependence on solvent polarity and nucleophile strength .
What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELXL facilitate refinement?
Methodological Answer:
Challenges include disorder in the tert-butyl group and weak diffraction due to bromine’s high electron density. SHELXL addresses this via:
- TWIN/BASF commands to model twinning.
- ISOR restraints to stabilize anisotropic displacement parameters for Br and tert-butyl carbons .
- Hydrogen bonding analysis (PLATON) to validate packing motifs, critical for resolving disorder .
How can graph set analysis be applied to understand hydrogen bonding in the crystal lattice of this compound?
Methodological Answer:
Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into D (donor), A (acceptor), and R (ring) descriptors. For example:
- N-H∙∙∙N interactions between imidazole rings form R₂²(8) motifs.
- C-H∙∙∙Br contacts create C(4) chains, stabilizing the lattice .
Tools like Mercury (CCDC) automate pattern identification, linking them to thermal stability (DSC data) .
What in vitro methodologies are appropriate for evaluating the biological activity of this compound derivatives?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., EGFR kinase inhibition with ADP-Glo™) at varying compound concentrations (IC₅₀ determination) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (24–72h exposure) .
- Molecular Docking (AutoDock Vina) : Predict binding modes to targets like tubulin or kinases, validated by MD simulations (NAMD, 100ns) .
How can density functional theory (DFT) calculations aid in predicting the electronic properties and reactivity of this compound?
Methodological Answer:
- Geometry Optimization : B3LYP/6-31G* calculates bond lengths/angles, comparing with XRD data to validate accuracy .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict electrophilic/nucleophilic sites. Bromine lowers LUMO energy, enhancing electrophilicity at C-5 .
- NBO Analysis : Quantifies hyperconjugation (e.g., C-Br σ→σ* interactions), explaining regioselectivity in reactions .
When encountering discrepancies in spectroscopic data (e.g., NMR shifts), what strategies can researchers employ to resolve structural ambiguities?
Methodological Answer:
- Cross-Validation : Compare experimental ¹H NMR with computed shifts (GIAO-DFT) .
- 2D NMR (HSQC, HMBC) : Correlate ambiguous protons to adjacent carbons or long-range couplings.
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .
- Crystallographic Validation : Resolve tautomerism or positional isomerism via XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
